Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Description
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS: 1455091-10-7) is a heterocyclic compound with the molecular formula C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol . It is a key intermediate in synthesizing pharmaceuticals, notably Roxadustat (FG-4592), a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor used to treat anemia in chronic kidney disease . The compound is characterized by:
- Physical Properties: Density of 1.320 ± 0.06 g/cm³, low water solubility (0.018 g/L at 25°C), and a predicted boiling point of 534.7 ± 45.0°C .
- Structural Features: A methyl ester at position 3, a hydroxyl group at position 4, and a phenoxy substituent at position 7 on the isoquinoline backbone .
- Synthetic Utility: Serves as a precursor in photochemical hydroxyalkylation reactions to generate derivatives with enhanced pharmacological activity .
Properties
IUPAC Name |
methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-16(19)14-8-7-13(9-11(14)10-18-15)22-12-5-3-2-4-6-12/h2-10,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDBRIDKWWANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate, also known as 4-Hydroxy-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester, is primarily used as a reagent in the preparation of Roxadustat. Roxadustat is a drug used to treat anemia and chronic renal insufficiency. Therefore, the primary targets of this compound are likely related to the hypoxia-inducible factor (HIF) pathway, which is the main target of Roxadustat.
Mode of Action
Roxadustat works by activating the body’s natural protective response to reduced oxygen levels in the blood. This response involves the regulation of multiple, complementary processes that promote a coordinated erythropoietic response and increase the blood’s oxygen-carrying capacity.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to erythropoiesis, the process of red blood cell production. As a precursor to Roxadustat, this compound may influence the HIF pathway, which plays a crucial role in the body’s response to hypoxia (low oxygen levels). Activation of the HIF pathway leads to increased production of erythropoietin, a hormone that stimulates the production of red blood cells.
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c. These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound are likely related to its role in the synthesis of Roxadustat. As such, it may contribute to the activation of the HIF pathway and the subsequent increase in erythropoietin production, leading to increased red blood cell production.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and humidity, given its storage requirements. Additionally, the physiological environment, such as the presence of hypoxia, may also influence its action, as the HIF pathway is activated under low oxygen conditions.
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to inhibit specific enzymes involved in metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to alterations in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s solubility and affinity for various cellular components determine its distribution and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Biological Activity
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (MHPIC) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and applications in medicinal chemistry.
Biological Activities
MHPIC exhibits a range of biological activities that are particularly relevant in pharmacology:
- Anti-inflammatory Activity : MHPIC has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
- Anti-tumor Properties : Research indicates that MHPIC may inhibit tumor growth, suggesting its utility in cancer therapy.
- Erythropoiesis Stimulation : As an intermediate in the synthesis of Roxadustat, MHPIC plays a significant role in stimulating erythropoiesis (the production of red blood cells) under hypoxic conditions.
MHPIC acts primarily as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) . This mechanism stabilizes hypoxia-inducible factors (HIFs), leading to increased expression of erythropoietin (EPO), which is crucial for red blood cell production. This pathway is particularly beneficial for patients with anemia associated with chronic kidney disease (CKD) .
Synthesis of MHPIC
The synthesis of MHPIC involves several steps, typically starting from simpler isoquinoline derivatives. A common method includes the cyclization of intermediate diesters using sodium methoxide in methanol . The overall yield and purity can vary based on reaction conditions:
| Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|
| Reflux in methanol | 90.7 | 98.98 |
| Reaction with N-Bromosuccinimide | 86.4 | 98.5 |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of MHPIC:
- Study on Anti-tumor Activity : A study published in Cancer Research demonstrated that MHPIC inhibited the proliferation of cancer cell lines through apoptosis induction .
- Erythropoiesis Stimulation : In clinical trials, Roxadustat showed efficacy in increasing hemoglobin levels in CKD patients not on dialysis, highlighting the importance of MHPIC as an intermediate .
Scientific Research Applications
- IUPAC Name : Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
- CAS Number : 1455091-10-7
Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of Roxadustat. Roxadustat functions as an oral small molecule inhibitor of HIF prolyl hydroxylases (HIF-PHs), which play a crucial role in the body's response to hypoxia by stabilizing hypoxia-inducible factors (HIFs) that promote erythropoiesis (red blood cell production) .
Synthesis and Crystallographic Studies
Research has documented various synthetic methods for producing this compound. These methods often involve refluxing the compound with other reagents under specific conditions to achieve high yields. For instance, one method reported a yield of 90.7% using N-Bromosuccinimide in dichloromethane .
Example Synthesis Protocol
| Yield | Reaction Conditions | Operation Description |
|---|---|---|
| 300 mg | Ethanol; Reflux for 18 hours | A mixture of reagents was prepared and refluxed, followed by purification to yield the desired compound. |
| 90.7% | Dichloromethane; with N-Bromosuccinimide | The reaction was monitored via TLC until completion, followed by extraction and purification processes. |
Biochemical Analysis
The compound has been shown to interact with various enzymes and proteins within cellular systems. Its influence on cellular signaling pathways, gene expression, and metabolism has been documented through several studies. For example, it modulates oxidative stress responses and apoptosis pathways .
Polymer Chemistry
This compound is also explored in polymer chemistry for developing novel materials with specific properties. Its structural characteristics allow it to be integrated into polymer matrices, enhancing material performance .
Case Study 1: Erythropoiesis Activation
In clinical trials, Roxadustat demonstrated efficacy in increasing hemoglobin levels in patients with anemia due to CKD. The role of this compound as a precursor was crucial in developing this therapeutic agent.
Case Study 2: Synthesis Optimization
A recent study focused on optimizing the synthesis process for this compound to improve yield and reduce costs associated with pharmaceutical manufacturing. This involved exploring alternative reagents and reaction conditions to enhance efficiency .
Comparison with Similar Compounds
Key Observations :
- Ester Group Modifications : Substituting the methyl ester with ethyl or benzyl groups (e.g., Ethyl 4-ethoxy-... and Benzyl 4-(benzyloxy)-...) increases hydrophobicity (higher logP) but may reduce solubility .
- Substituent Effects: Introducing electron-withdrawing groups (e.g., trifluoromethyl in Methyl 4-hydroxy-1-(hydroxy(4-(trifluoromethyl)phenyl)methyl)-7-phenoxyisoquinoline-3-carboxylate) enhances metabolic stability but complicates synthesis .
Physicochemical Properties
Implications :
- Longer ester chains (ethyl, benzyl) reduce aqueous solubility, limiting bioavailability but improving membrane permeability.
- The trifluoromethyl derivative (from ) has higher thermal stability due to strong C–F bonds, making it suitable for high-temperature reactions .
Preparation Methods
Detailed Preparation Steps
Step 1: Synthesis of 5-phenoxyisobenzofuran-1(3H)-one
- Reactants: Phenol (20.4 g, 0.22 mol), 5-bromoisobenzofuran-1(3H)-one (34.0 g, 0.16 mmol), acetylacetone (3.2 g, 0.03 mol), copper bromide (3.6 g, 0.03 mol), potassium carbonate (30.8 g, 0.22 mol), and DMF (50 mL).
- Procedure: The reactants are combined under nitrogen atmosphere, heated to 90 °C, and stirred overnight.
- Workup: After reaction completion, water (1000 mL) is added, and the mixture is filtered. The solid is extracted with methylene chloride, washed with hydrochloric acid and water, dried, and concentrated under reduced pressure.
- Purification: The residue is recrystallized in methanol at 0 °C for 1 hour.
- Yield: 22.5 g (63%) of 5-phenoxyisobenzofuran-1(3H)-one is obtained as a yellow solid.
Step 2: Preparation of 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester
- Reactants: 5-phenoxyisobenzofuran-1(3H)-one (1.0 g, 4.42 mmol), xylene (10 mL), benzyltriethylammonium chloride (300 mg, 1.32 mmol), boron trifluoride etherate (200 mg, 1.41 mmol), and sulfoxide dichloride (5.0 g, 42.03 mmol).
- Procedure: The mixture is heated to 100 °C, then sulfoxide dichloride is added dropwise. The reaction continues at 135 °C for 5 hours.
- Workup: After reaction completion (monitored by TLC), the filtrate is concentrated under reduced pressure. Methanol (3 mL) is added, stirred at 55 °C for 1 hour, then concentrated to dryness.
- Purification: The residue is dissolved in ethyl acetate, washed with potassium carbonate and sodium chloride solutions, and concentrated to dryness.
- Yield: 1.0 g (83%) of 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester is obtained, used directly in the next step.
Step 3: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
- Reactants: 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester (0.68 g, 2.46 mmol), N-p-toluenesulfonylglycine methyl ester (0.7 g, 2.88 mmol), potassium carbonate (0.68 g, 4.923 mmol), potassium iodide (0.16 g, 0.96 mmol), DMF.
- Procedure: The reactants are combined in DMF under nitrogen, heated to 50 °C for 1 hour. Then 2 mL of sodium methoxide solution in methanol is added at room temperature, stirring for 30 minutes.
- Workup: After reaction completion (TLC monitored), purified water (40 mL) is added, and the pH is adjusted to 7 with glacial acetic acid. The solid is filtered, washed, and stirred with acetone (4 mL) for 2 hours.
- Yield: 525 mg (72.5%) of this compound is obtained as a solid.
Alternative Preparation Conditions and Yields
Several variations and optimizations of the above method have been reported, focusing on reaction times, solvents, and reagents to improve yield and purity.
Research Findings and Notes
- The key cyclization step involving N-p-toluenesulfonylglycine methyl ester and 2-(chloromethyl)-4-phenoxybenzoic acid methyl ester in DMF under nitrogen atmosphere is crucial for constructing the isoquinoline core.
- Sodium methoxide in methanol is commonly used to promote the final esterification and ring closure, with reaction times ranging from 30 minutes to 2 hours at room temperature or slightly elevated temperatures.
- Purification typically involves aqueous workup with pH adjustment using acetic acid, filtration, and recrystallization or chromatographic purification to achieve high purity.
- Bromination of the product using NBS or related reagents is a common functionalization step for further derivative synthesis.
- The overall yields for the final compound typically range between 70-80% for the cyclization step, with earlier steps showing comparable yields, reflecting efficient synthetic protocols.
Summary Table of Key Preparation Parameters
| Step | Reactants / Reagents | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Step 1: Phenoxyisobenzofuran | Phenol, 5-bromoisobenzofuran-1(3H)-one, CuBr, K2CO3 | DMF | 90 °C | Overnight | 63 | Stir under N2; recrystallization in methanol |
| Step 2: Chloromethylation | 5-phenoxyisobenzofuran-1(3H)-one, BF3 etherate, SOCl2 | Xylene | 100-135 °C | 5 hours | 83 | Dropwise SOCl2 addition; aqueous workup |
| Step 3: Cyclization | 2-(chloromethyl)-4-phenoxybenzoate methyl ester, N-p-toluenesulfonylglycine methyl ester, K2CO3, KI, NaOMe | DMF, Methanol | 50 °C (initial), rt (NaOMe) | 1.5 hours total | 72.5 | pH adjustment, filtration, acetone washing |
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX system (SHELXL for refinement, SHELXS/D for structure solution) due to its robustness in handling small-molecule crystallography . For visualization and refinement validation, combine SHELX with the WinGX suite, which integrates ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding using Etter’s graph set analysis via Mercury or Platon .
Advanced: How can computational methods resolve discrepancies between predicted and experimental physicochemical properties (e.g., density, boiling point) for this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can refine predicted properties. For example, lists a predicted density of 1.320 g/cm³ and boiling point of 534.7°C. Compare these with experimental SC-XRD-derived density and thermogravimetric analysis (TGA) results. Discrepancies in boiling point may arise from decomposition; use differential scanning calorimetry (DSC) to identify thermal stability thresholds . Molecular dynamics simulations can model bulk liquid-phase behavior to validate boiling points under non-ideal conditions.
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer: The compound has hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use nitrile gloves, fume hoods, and closed systems for synthesis. In case of exposure, rinse skin/eyes with water for 15+ minutes and consult medical help. Store at 2–8°C in airtight containers to prevent hydrolysis . Respiratory protection (e.g., NIOSH-certified N95 masks) is advised during powder handling .
Advanced: How can hydrogen-bonding patterns in the crystal lattice influence the compound’s solubility and stability?
Answer: Analyze the crystal packing via graph set notation (e.g., or motifs) to identify robust hydrogen-bond networks. For instance, the hydroxyl (4-OH) and carboxylate groups may form intermolecular O–H···O bonds, creating a 2D sheet structure. Such networks reduce solubility in apolar solvents but enhance thermal stability. Solubility can be modulated by disrupting these interactions via co-crystallization with carboxylic acid derivatives .
Basic: What synthetic routes are reported for this compound?
Answer: A common pathway involves:
Friedel-Crafts acylation of phenoxy-substituted isoquinoline precursors.
Esterification of the 3-carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄).
Selective hydroxylation at the 4-position via oxidative conditions (e.g., MnO₂ in DMF).
Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient) . Alternative routes may use ethyl ester analogs (e.g., Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate) as intermediates, followed by transesterification .
Advanced: How can ring puckering analysis (e.g., Cremer-Pople parameters) clarify conformational flexibility in the isoquinoline core?
Answer: Apply Cremer-Pople coordinates to quantify puckering amplitude () and phase angle () for the isoquinoline ring. For example, SC-XRD data can be analyzed using PARST or PLATON to compute these parameters. A non-planar ring (e.g., ) indicates strain, which may influence electronic properties and reactivity. Compare with DFT-optimized geometries to assess environmental effects (e.g., solvent vs. crystal state) .
Basic: How can researchers validate the purity of synthesized this compound?
Answer: Use a combination of:
- HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm).
- ¹H/¹³C NMR to confirm integration ratios and absence of extraneous peaks (e.g., DMSO-d₆ as solvent).
- High-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 296.0923 for C₁₇H₁₃NO₄) .
Advanced: What strategies can address contradictions in reported bioactivity data for structurally analogous quinolone carboxylates?
Answer: For example, notes ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has antibacterial activity, but no data exists for the target compound. Perform comparative structure-activity relationship (SAR) studies:
In vitro assays : Test against Gram-positive/-negative strains using MIC determinations.
Molecular docking : Target DNA gyrase (PDB: 1KZN) to assess binding affinity differences due to phenoxy vs. halogen substitutions.
Metabolic stability : Use liver microsome assays to evaluate esterase-mediated hydrolysis .
Basic: What spectroscopic techniques are essential for characterizing this compound’s solid-state vs. solution-phase behavior?
Answer:
- Solid-state :
- FT-IR to confirm hydroxyl (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) groups.
- Solid-state NMR for ¹³C chemical shift analysis of crystal packing effects.
- Solution-phase :
Advanced: How can interdisciplinary approaches (e.g., crystallography + computational modeling) optimize this compound for material science applications?
Answer:
Charge transport properties : Compute hole/electron mobility via DFT-derived Marcus theory parameters.
Crystal engineering : Design co-crystals with electron-deficient acceptors (e.g., TCNQ) to enhance conductivity.
Morphology prediction : Use Bravais-Friedel-Donnay-Harker (BFDH) models to predict crystal habit and solubility . Validate with polarized light microscopy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
